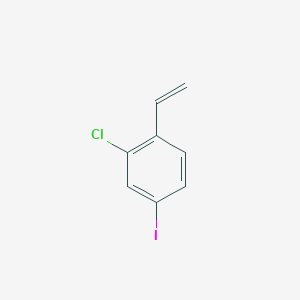
2-chloro-1-ethenyl-4-iodobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-ethenyl-4-iodobenzene typically involves the halogenation of a suitable precursor. One common method is the iodination of 2-chloro-1-vinylbenzene using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.
化学反应分析
Types of Reactions
2-chloro-1-ethenyl-4-iodobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The vinyl group can be oxidized to form aldehydes or carboxylic acids, or reduced to form ethyl derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling, forming new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Electrophilic Substitution: Reagents like bromine or sulfuric acid.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with palladium on carbon or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts with bases like potassium carbonate in solvents like toluene or DMF.
Major Products
Substitution: Products with different substituents replacing chlorine or iodine.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Ethyl derivatives.
Coupling: Biaryl or styrene derivatives.
科学研究应用
2-chloro-1-ethenyl-4-iodobenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: Potential use in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Investigated for its role in the development of new drugs, particularly those targeting specific pathways or receptors.
Industry: Utilized in the production of advanced materials, including polymers and specialty chemicals.
作用机制
The mechanism of action of 2-chloro-1-ethenyl-4-iodobenzene depends on the specific reaction or application. In substitution reactions, the compound acts as an electrophile or nucleophile, depending on the conditions. In coupling reactions, it forms intermediates that facilitate the formation of new carbon-carbon bonds. The molecular targets and pathways involved vary based on the specific application, but generally involve interactions with other organic molecules or catalysts.
相似化合物的比较
2-chloro-1-ethenyl-4-iodobenzene can be compared with other halogenated vinylbenzenes, such as:
- 2-chloro-1-ethenyl-4-bromobenzene
- 2-chloro-1-ethenyl-4-fluorobenzene
- 2-chloro-1-ethenyl-4-chlorobenzene
These compounds share similar structures but differ in the halogen substituents, which can influence their reactivity and applications. The presence of iodine in this compound makes it particularly useful in coupling reactions due to the relatively weak carbon-iodine bond, which facilitates the formation of new carbon-carbon bonds.
属性
IUPAC Name |
2-chloro-1-ethenyl-4-iodobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClI/c1-2-6-3-4-7(10)5-8(6)9/h2-5H,1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPFRQNKPENILMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(C=C(C=C1)I)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClI |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.49 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(3,3-Dimethoxycyclopentyl)methyl]prop-2-enamide](/img/structure/B2641252.png)
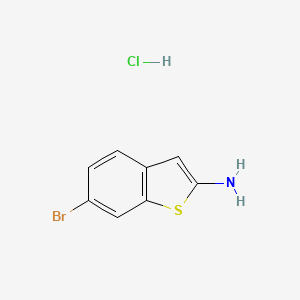
![2-[(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2641254.png)
![2-ethoxy-6-((E)-{[2-(trifluoromethyl)phenyl]imino}methyl)phenol](/img/structure/B2641255.png)
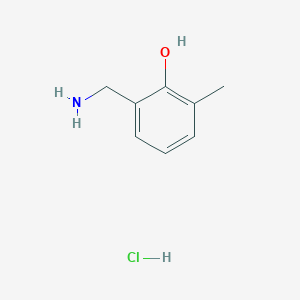
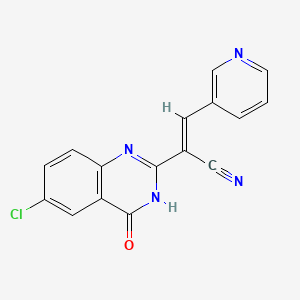
![N-[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,1-dimethyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2641260.png)
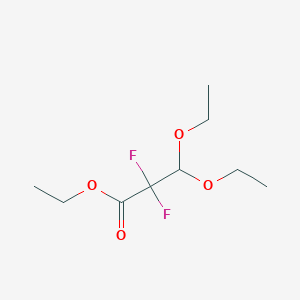
![methyl 6-acetyl-2-[2-(methylsulfanyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2641264.png)
![8-(6-fluoro-2-pyridinyl)-N-phenyl-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide](/img/structure/B2641266.png)
![N-(1,3-BENZOTHIAZOL-2-YL)-2-(4-CHLOROBENZENESULFONYL)-N-[2-(DIETHYLAMINO)ETHYL]ACETAMIDE HYDROCHLORIDE](/img/structure/B2641270.png)

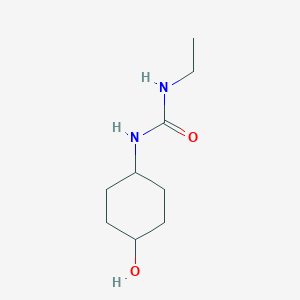
![2-({1-[5-chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B2641274.png)
